2-(azepan-1-ylcarbonyl)-N-benzyl-N-ethyl-3,5,6-trimethyl-1-benzofuran-7-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

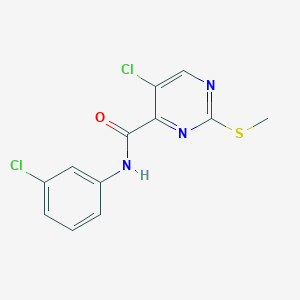

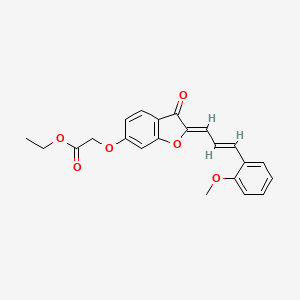

The compound is a complex organic molecule that contains several functional groups, including an azepane ring, a benzofuran ring, and a sulfonamide group . These groups are common in many pharmaceuticals and other biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized using techniques such as the Petasis reaction . This reaction is commonly used to create complex organic molecules with multiple functional groups .Molecular Structure Analysis

The molecule likely contains a seven-membered azepane ring and a benzofuran ring, which is a type of aromatic heterocycle . It also contains a sulfonamide group, which is a common functional group in many drugs .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azepane ring, the benzofuran ring, and the sulfonamide group. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the azepane ring could influence its solubility and stability .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

- The compound is involved in reactions that lead to the formation of complex structures such as benzo[b]azepines, which are synthesized through methodologies like phosphine-catalyzed intermolecular cyclization. This process is crucial for constructing benzo[b]azepin-3-ones with good yields under mild conditions, highlighting its significance in synthetic organic chemistry (Zhang, Cai, Hong, & Kwon, 2019).

- Another study discusses the rhodium-catalyzed and substrate-controlled selective C-C bond activation of benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes. This reaction produces common organic structural units like benzo[c]azepines and dihydronaphthalen-1-amines, showcasing the versatility of sulfonamides in organic synthesis (Chen, Liu, Tang, & Shi, 2016).

Potential Pharmacological Applications

- Sulfonamides, including structures similar to the given compound, have been investigated for their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. This suggests their potential use in designing anticancer and enzyme inhibitory drugs (Kucukoglu et al., 2016).

- The aza-Payne rearrangement of N-activated 2-aziridinemethanols into epoxy sulfonamides under certain conditions demonstrates the chemical versatility of sulfonamide compounds and their potential application in medicinal chemistry to produce functionalized amino alcohols (Ibuka, 1998).

Direcciones Futuras

Propiedades

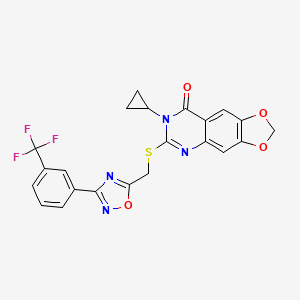

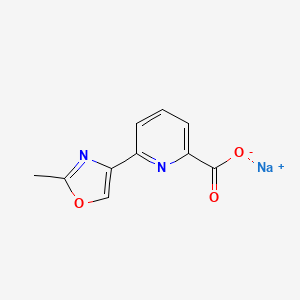

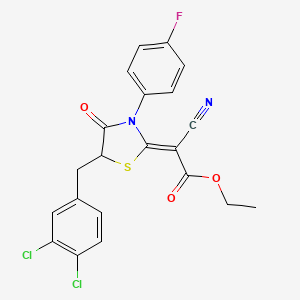

IUPAC Name |

7-cyclopropyl-6-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F3N4O4S/c23-22(24,25)12-3-1-2-11(6-12)19-27-18(33-28-19)9-34-21-26-15-8-17-16(31-10-32-17)7-14(15)20(30)29(21)13-4-5-13/h1-3,6-8,13H,4-5,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFZJZIDGUCCTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)C3=CC4=C(C=C3N=C2SCC5=NC(=NO5)C6=CC(=CC=C6)C(F)(F)F)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F3N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-cyclopropyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

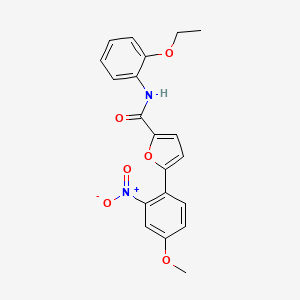

![2-Methylpropyl 5-[4-(benzyloxy)phenyl]-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2888921.png)

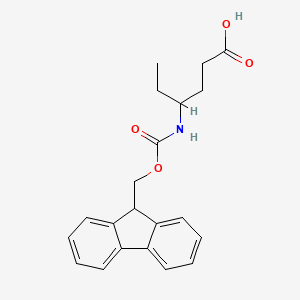

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2888934.png)

![Ethyl 1-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2888940.png)

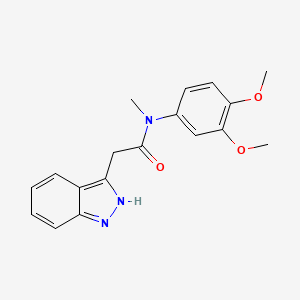

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2888943.png)

![2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-(2-methoxyphenyl)ethane-1-sulfonamido](/img/structure/B2888944.png)